molecular formula C8H9BO5 B594974 2-Borono-6-methoxybenzoic acid CAS No. 1256346-40-3

2-Borono-6-methoxybenzoic acid

Cat. No.: B594974
CAS No.: 1256346-40-3
M. Wt: 195.965
InChI Key: FANBEBZGFTYXKE-UHFFFAOYSA-N
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Description

2-Borono-6-methoxybenzoic acid is an organic compound with the molecular formula C8H9BO5. It is characterized by the presence of a boronic acid group and a methoxy group attached to a benzene ring.

Scientific Research Applications

2-Borono-6-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Borono-6-methoxybenzoic acid is not explicitly mentioned in the search results .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 2-Borono-6-methoxybenzoic acid are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate and a solvent like tetrahydrofuran or water.

Industrial Production Methods: Industrial production of 2-borono-6-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Borono-6-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a borate ester.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-6-methoxybenzoic acid
  • 2-Chloro-6-methoxybenzoic acid
  • 2-Fluoro-6-methoxybenzoic acid

Comparison: 2-Borono-6-methoxybenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity compared to halogenated analogs. The boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, which are not possible with bromo, chloro, or fluoro derivatives. This makes this compound a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-borono-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANBEBZGFTYXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681678
Record name 2-Borono-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-40-3
Record name 2-Borono-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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